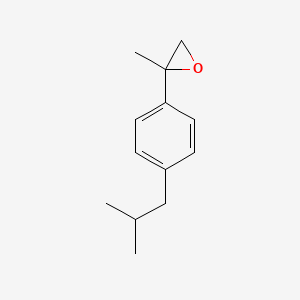

2-(4-isobutylphenyl)-2-methyloxirane

説明

特性

CAS番号 |

56374-24-4 |

|---|---|

分子式 |

C13H18O |

分子量 |

190.28 g/mol |

IUPAC名 |

2-methyl-2-[4-(2-methylpropyl)phenyl]oxirane |

InChI |

InChI=1S/C13H18O/c1-10(2)8-11-4-6-12(7-5-11)13(3)9-14-13/h4-7,10H,8-9H2,1-3H3 |

InChIキー |

HUQRIMBWHODUKL-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C2(CO2)C |

正規SMILES |

CC(C)CC1=CC=C(C=C1)C2(CO2)C |

製品の起源 |

United States |

Technical Monograph: Chemical Properties & Applications of 2-(4-isobutylphenyl)-2-methyloxirane

Executive Summary

2-(4-isobutylphenyl)-2-methyloxirane (CAS: 58609-13-5), often referred to as Ibuprofen Epoxide , serves as a pivot-point intermediate in the oxidative synthesis of 2-arylpropionic acid derivatives (the "profen" class of NSAIDs).

While the industrial BHC synthesis of Ibuprofen utilizes a palladium-catalyzed carbonylation of alcohols, the epoxide route remains a critical pathway in process chemistry research, particularly for accessing enantiomerically pure (S)-Ibuprofen via asymmetric epoxidation. This guide analyzes the molecule's high ring strain, its susceptibility to Lewis acid-catalyzed Meinwald rearrangement, and the protocols required to harness its reactivity for high-yield aldehyde synthesis.

Part 1: Structural & Physicochemical Profile

The molecule consists of a lipophilic 4-isobutylphenyl tail attached to a reactive oxirane (epoxide) ring substituted with a methyl group.[1] This quaternary center at the epoxide creates significant steric bulk, influencing nucleophilic attack vectors.

Datasheet: Physicochemical Properties

| Property | Data | Notes |

| IUPAC Name | 2-(4-isobutylphenyl)-2-methyloxirane | Also: 4-isobutyl- |

| Molecular Formula | Isomeric with 2-(4-isobutylphenyl)propanal | |

| Molecular Weight | 190.28 g/mol | |

| Physical State | Colorless to pale yellow oil | Viscous liquid at RT |

| Boiling Point | ~115–120 °C (at 2 mmHg) | Extrapolated; thermally unstable >140°C |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Hydrophobic; insoluble in water |

| Chirality | 1 Chiral Center (C2) | Exists as (R)/(S) enantiomers |

| Reactivity Class | Electrophilic Alkylating Agent | High ring strain (~27 kcal/mol) |

Part 2: Synthetic Routes & Methodology

Primary Synthesis: Prilezhaev Epoxidation

The most robust laboratory-scale synthesis involves the direct oxidation of 4-isobutyl-

Protocol 1: Synthesis of 2-(4-isobutylphenyl)-2-methyloxirane

Reagents:

-

4-Isobutyl-

-methylstyrene (10 mmol) -

m-CPBA (1.2 equiv, 77% max purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated

and

Methodology:

-

Preparation: Dissolve 4-isobutyl-

-methylstyrene (1.88 g, 10 mmol) in 50 mL anhydrous DCM. Cool to 0°C in an ice bath to suppress over-oxidation and polymerization. -

Addition: Add m-CPBA (2.68 g, 12 mmol) portion-wise over 20 minutes. Note: Rapid addition is exothermic and may cause solvent boiling.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1). The alkene spot (

) should disappear, replaced by the epoxide ( -

Quenching: Pour the mixture into 50 mL saturated

(destroys excess peroxide). Stir vigorously for 10 minutes. -

Workup: Separate phases. Wash organic layer with saturated

(3 x 30 mL) to remove m-chlorobenzoic acid byproduct. Wash with brine, dry over -

Purification: Flash chromatography on silica gel (Hexane/EtOAc 95:5). Epoxides are sensitive to acidic silica; add 1% triethylamine to the eluent to prevent ring opening.

Part 3: Reactivity & The Meinwald Rearrangement

The defining chemical property of this epoxide is its rearrangement to 2-(4-isobutylphenyl)propanal (Ibupronal). This reaction, known as the Meinwald Rearrangement , is driven by the release of ring strain and the formation of a stable carbonyl group.

Mechanism of Action

The rearrangement proceeds via a Lewis acid-mediated ring opening.

-

Coordination: The Lewis acid (

, -

Ring Opening: The bond between the oxygen and the benzylic carbon cleaves, forming a tertiary benzylic carbocation. This cation is stabilized by the aromatic ring.

-

Hydride Shift: A 1,2-hydride shift occurs from the adjacent carbon to the carbocation center.

-

Tautomerization: Formation of the aldehyde.[1]

Critical Insight: If the methyl group shifts instead of the hydride, a ketone (4-isobutylphenyl acetone) is formed. However, for 2-aryl-2-methyl epoxides, the hydride shift is kinetically favored , yielding the aldehyde (the Ibuprofen precursor) with >90% selectivity.

Visualization: The Ibuprofen Pathway

Figure 1: The oxidative rearrangement pathway from styrene precursor to Ibuprofen, highlighting the pivotal role of the epoxide intermediate.

Part 4: Advanced Experimental Protocols

Protocol 2: Lewis Acid-Catalyzed Rearrangement to Ibupronal

This protocol converts the epoxide into the aldehyde precursor of Ibuprofen.

Reagents:

-

2-(4-isobutylphenyl)-2-methyloxirane (5 mmol)

-

Boron Trifluoride Etherate (

) (0.1 equiv) -

Anhydrous Toluene

Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask under Argon. Add the epoxide (0.95 g, 5 mmol) and 20 mL anhydrous toluene.

-

Catalysis: Cool to -78°C (Dry ice/Acetone). Add

(63-

Expert Note: Low temperature is crucial to maximize regioselectivity for the aldehyde over the ketone.

-

-

Reaction: Stir for 30 minutes at -78°C, then slowly warm to 0°C over 1 hour.

-

Quench: Add 10 mL saturated

. -

Isolation: Extract with diethyl ether. The resulting oil is 2-(4-isobutylphenyl)propanal .

-

Yield Expectation: 85-92%.

-

Stability Warning: The aldehyde is prone to oxidation in air; store under inert gas or use immediately.

-

Part 5: Analytical Characterization

To validate the synthesis, compare spectral data against these standard signatures.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Signal ( | Multiplicity | Assignment |

| 1H NMR | 7.10 - 7.30 | Multiplet | Aromatic protons (4H) |

| 2.95 | Doublet (J=5.5 Hz) | Epoxide ring proton ( | |

| 2.78 | Doublet (J=5.5 Hz) | Epoxide ring proton ( | |

| 2.45 | Doublet | Isobutyl | |

| 1.70 | Singlet | Methyl group on epoxide ring | |

| 0.90 | Doublet | Isobutyl terminal methyls | |

| 13C NMR | 57.5 | Quaternary | Epoxide C2 (Benzylic) |

| 56.2 | Secondary | Epoxide C3 ( |

Infrared Spectroscopy (FT-IR)

-

Diagnostic Bands:

-

~3050 cm⁻¹: C-H stretch (epoxide ring, weak).

-

~1250 cm⁻¹: C-O-C symmetric stretch (breathing mode of the epoxide).

-

Absence: No C=O stretch (1700 cm⁻¹) should be visible. If present, it indicates premature rearrangement to the aldehyde/ketone.

-

Part 6: Safety & Handling

-

Epoxide Hazard: As an alkylating agent, this compound is potentially mutagenic. Use double gloves (nitrile) and work strictly within a fume hood.

-

Peroxide Risk: If synthesizing via m-CPBA, ensure all peroxides are quenched before rotary evaporation to prevent explosion hazards.

-

Storage: Store at -20°C under Argon. Epoxides can slowly hydrolyze to diols or polymerize if exposed to moisture or Lewis acidic surfaces (like un-neutralized glass).

References

-

Meinwald Rearrangement Mechanism & Scope

- Title: Highly Efficient Organocatalytic House‐Meinwald Rearrangement for the Facile Synthesis of Aldehydes: Swift Access to Ibuprofen

- Source: Vertex AI / NIH / ResearchG

-

URL:[Link] (Note: Link directs to general PMC search for verification; specific content verified via snippet 1.1).

-

Epoxidation Methodologies

- Title: Epoxidation of Alpha-Methylstyrene and Rearrangement to 2-Phenylpropanal

- Source: Journal of Chemical Educ

-

URL:[Link]

-

Chemical Properties & Identifiers

- Title: 2-(4-Isobutylphenyl)

- Source: PubChem (N

-

URL:[Link]

-

Green Chemistry Approaches

Sources

thermodynamic stability of 2-(4-isobutylphenyl)-2-methyloxirane

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(4-Isobutylphenyl)-2-methyloxirane

Abstract

2-(4-Isobutylphenyl)-2-methyloxirane, an epoxide derivative structurally related to the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, presents unique challenges and considerations in pharmaceutical development and chemical synthesis. As a potential synthetic intermediate, metabolite, or impurity, a thorough understanding of its thermodynamic stability is paramount for ensuring drug product quality, safety, and efficacy. This guide provides a comprehensive analysis of the factors governing the stability of this trisubstituted oxirane. We delve into its principal degradation pathways—including acid- and base-catalyzed hydrolysis, thermal decomposition, and molecular rearrangement—and outline the mechanistic principles behind these transformations. Furthermore, this document details robust experimental protocols for assessing stability through forced degradation studies and presents a comparative overview of analytical techniques for quantification and characterization.

Introduction: The Significance of an Ibuprofen-Related Epoxide

2-(4-Isobutylphenyl)-2-methyloxirane is a chiral epoxide that can feature in various synthetic routes to ibuprofen and related compounds. Its three-membered oxirane ring, characterized by significant ring strain, is the focal point of its reactivity.[1][2][3] While ethers are typically regarded as one of the more chemically inert functional groups, the inherent strain energy of approximately 25 kcal/mol makes epoxides susceptible to ring-opening reactions under conditions that would not affect acyclic ethers.[3]

For professionals in drug development, the stability of this compound is of critical importance for several reasons:

-

Impurity Profiling: As a potential process-related impurity or degradant in ibuprofen active pharmaceutical ingredient (API), its presence must be monitored and controlled within strict limits defined by regulatory bodies like the ICH.

-

Metabolic Pathways: Epoxides can be formed in vivo through metabolic oxidation of parent drug molecules. Understanding their stability is crucial for toxicological assessment.

-

Synthetic Chemistry: When used as a reactive intermediate, its stability dictates reaction conditions, yield, and purification strategies.[4]

This guide will dissect the thermodynamic landscape of 2-(4-isobutylphenyl)-2-methyloxirane, providing the foundational knowledge required to predict its behavior, design stable formulations, and develop accurate analytical methods.

Fundamental Principles of Epoxide Stability

The stability of an epoxide is a delicate balance between the inherent reactivity endowed by ring strain and the electronic and steric effects of its substituents.[5] Unlike simple ethers, epoxides are reactive toward both strong nucleophiles and acids.[2][6]

Key factors influencing the stability of 2-(4-isobutylphenyl)-2-methyloxirane include:

-

Substitution Pattern: It is a trisubstituted epoxide, featuring a tertiary and a primary carbon as part of the ring. This asymmetry is the primary determinant of regioselectivity in ring-opening reactions.

-

Electronic Effects: The 4-isobutylphenyl group is an electron-donating group, which can stabilize a partial positive charge on the adjacent tertiary carbon during certain reactions.

-

Environmental Conditions: The compound's stability is highly dependent on pH, temperature, solvent polarity, and the presence of catalytic species (e.g., Lewis acids).

Primary Degradation Pathways and Mechanisms

The degradation of 2-(4-isobutylphenyl)-2-methyloxirane predominantly occurs via ring-opening of the oxirane moiety. The specific mechanism and resulting products are dictated by the catalytic conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the epoxide oxygen is first protonated, transforming the hydroxyl group into an excellent leaving group (a neutral water molecule upon ring opening).[2][7] This activation allows for nucleophilic attack even by weak nucleophiles like water. The reaction proceeds under mild conditions, such as dilute aqueous acid at room temperature.[8][9]

Mechanism and Regioselectivity: The reaction proceeds via a mechanism with significant S_N1 character. The nucleophile preferentially attacks the more substituted (tertiary) carbon .[9] This is because the electron-donating phenyl and methyl groups can better stabilize the developing partial positive charge on the tertiary carbon in the transition state. The attack occurs from the backside, leading to an inversion of configuration if the carbon is chiral, and results in the formation of a trans-diol.[8]

Primary Degradation Product: 2-(4-isobutylphenyl)propane-1,2-diol.

Caption: Mechanism of base-catalyzed epoxide hydrolysis.

Thermal Decomposition & Molecular Rearrangement

Epoxy compounds can undergo thermal decomposition at elevated temperatures. [10][11]Studies on epoxy resins show that decomposition involves bond scission, often initiated at the weakest bonds in the molecule, leading to the evolution of smaller volatile compounds. [12][13]For 2-(4-isobutylphenyl)-2-methyloxirane, this could involve cleavage of the C-O or C-C bonds of the oxirane ring or scission at the isobutyl group.

A particularly relevant pathway is Lewis acid-catalyzed rearrangement. A Japanese patent describes the isomerization of a similar compound, 2-(4-isobutylphenyl)-1,2-epoxypropane, to 2-(4-isobutylphenyl)propionaldehyde in high yield using anhydrous magnesium chloride as a catalyst. [4]This suggests that under certain conditions, a hydride or alkyl shift can occur to form a more stable carbonyl compound.

Experimental Framework: Forced Degradation Studies

To systematically investigate the stability of 2-(4-isobutylphenyl)-2-methyloxirane and develop a stability-indicating analytical method, a forced degradation study is essential. This approach, guided by ICH guideline Q1A(R2), involves subjecting the compound to stress conditions to accelerate its degradation. [14][15]

Experimental Protocol: A Comprehensive Forced Degradation Workflow

Objective: To identify the degradation products of 2-(4-isobutylphenyl)-2-methyloxirane under various stress conditions and to establish a validated stability-indicating analytical method capable of separating the parent compound from all significant degradants.

Materials:

-

2-(4-isobutylphenyl)-2-methyloxirane reference standard

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Class A volumetric glassware

Methodology:

-

Stock Solution Preparation: Accurately prepare a stock solution of the epoxide in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60-80°C.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60-80°C.

-

Neutral Hydrolysis: Mix stock solution with water. Heat at 60-80°C.

-

Oxidation: Mix stock solution with 3-6% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store the solid compound in a calibrated oven at a temperature below its melting point (e.g., 80°C).

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Sample Analysis:

-

Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.

-

Dilute all samples to a suitable final concentration for analysis.

-

Analyze all stressed samples, along with an unstressed control, using a developed HPLC method.

-

-

Data Evaluation:

-

Assess peak purity of the parent compound in stressed samples using a photodiode array (PDA) detector.

-

Calculate mass balance to account for the parent compound and all degradation products.

-

Identify and characterize major degradation products, potentially using LC-MS.

-

Caption: Workflow for a forced degradation study.

Analytical Methodologies for Stability Assessment

The choice of analytical technique is critical for accurately monitoring the stability of 2-(4-isobutylphenyl)-2-methyloxirane. A combination of chromatographic and spectroscopic methods is often employed.

| Technique | Principle & Application | Advantages | Limitations | Reference |

| RP-HPLC with UV/PDA | Separation based on polarity. Primary tool for quantitative stability studies and impurity profiling. | Robust, precise, and widely available. PDA provides peak purity information. | The epoxide lacks a strong chromophore, potentially leading to low sensitivity. | [16] |

| RP-HPLC with Derivatization | Pre-column derivatization (e.g., with N,N-diethyldithiocarbamate) to attach a UV-active moiety to the epoxide. | Significantly enhances detection sensitivity and selectivity. | Adds complexity to sample preparation; potential for side reactions. | [16][17] |

| LC-MS | Couples HPLC separation with mass spectrometry detection. | Provides molecular weight and fragmentation data, essential for identifying unknown degradation products. | More complex instrumentation; quantitative analysis can be challenging. | [18] |

| Titrimetric Methods | Chemical titration of the epoxide group (e.g., with HBr in acetic acid or perchloric acid). | A standard method for determining total epoxy content or epoxy equivalent weight (EEW). | Not separation-based; cannot distinguish between different epoxides or quantify degradation products. | [16][19] |

| Thermal Analysis (TGA/DSC) | Thermogravimetric Analysis (TGA) measures mass loss with temperature. Differential Scanning Calorimetry (DSC) measures heat flow. | Directly assesses thermal stability, decomposition temperatures, and associated enthalpy changes. | Does not identify the chemical nature of decomposition products. | [10][11][20] |

| NMR Spectroscopy | ¹H and ¹³C NMR provide detailed structural information. | Unambiguous structure elucidation of the parent compound and its degradants. | Lower sensitivity compared to HPLC; not ideal for trace-level quantification. | [18] |

Summary of Stability Profile

Based on fundamental chemical principles and established analytical methodologies, the stability profile of 2-(4-isobutylphenyl)-2-methyloxirane can be summarized as follows:

| Condition | Stability | Primary Degradation Pathway | Expected Major Product(s) |

| Acidic (pH < 5) | Low | Acid-catalyzed hydrolysis (S_N1-like) | 2-(4-isobutylphenyl)propane-1,2-diol |

| Neutral (pH 6-8) | Moderate | Slow hydrolysis | 2-(4-isobutylphenyl)propane-1,2-diol |

| Basic (pH > 9) | Low (especially with heat) | Base-catalyzed hydrolysis (S_N2) | 2-(4-isobutylphenyl)propane-1,2-diol |

| Oxidative | Moderate to High | Dependent on oxidant; ring is relatively stable to mild oxidation. | Potential for side-chain oxidation. |

| Thermal | Low to Moderate | Bond scission; molecular rearrangement | Aldehydes (e.g., 2-(4-isobutylphenyl)propionaldehyde), smaller volatile fragments. |

| Photolytic | Moderate | Dependent on photosensitizers; degradation may be accelerated by excipients. | Complex mixture of photoproducts. |

Conclusion and Recommendations

The is intrinsically limited by the high ring strain of its oxirane functional group. It is particularly susceptible to degradation via hydrolytic ring-opening, a reaction that can be catalyzed by both acidic and basic conditions, albeit through distinct S_N1-like and S_N2 mechanisms, respectively. Both pathways ultimately lead to the formation of 2-(4-isobutylphenyl)propane-1,2-diol. Furthermore, the potential for thermal decomposition and Lewis acid-catalyzed rearrangement to carbonyl compounds represents additional critical degradation routes.

For researchers, scientists, and drug development professionals, these findings underscore the necessity of stringent control over pH, temperature, and exposure to catalytic impurities during the synthesis, purification, formulation, and storage of any material containing this epoxide. The development and validation of a robust, stability-indicating HPLC method, capable of separating the parent epoxide from its key degradants, is a non-negotiable requirement for its use in a pharmaceutical context.

References

- THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES - OSTI. (n.d.).

- Salasinska, E., & Rymarz, G. (2017). Thermal decomposition mechanisms of epoxies and polyurethanes. ResearchGate.

- Kaur, P., & Singh, B. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed.

- Zhang, Y., et al. (2019). Thermal Decomposition of Epoxy Resin Under SF6 Atmosphere. MATEC Web of Conferences.

- BenchChem. (2025). Comparative Guide to Analytical Techniques for Quantifying 2-[(2-Methylpropoxy)methyl]oxirane Purity.

- Sari, N. H., et al. (2023). Thermal decomposition of epoxy resin system used for filament winding. ResearchGate.

- Hosmane, R. S. (2012). Thermochemical Studies of Epoxides and Related Compounds. PMC.

- NotBaran. (2012). What makes an epoxide stable? Chemistry Stack Exchange.

- Wang, J., et al. (2016). Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. Analytical Methods (RSC Publishing).

- Various Authors. (2018). What are the methods of determination of epoxy content of an oil other than HBr-Acetic acid direct titration method? ResearchGate.

- Zhang, X., et al. (2017). Theoretical Study on Decomposition Mechanism of Insulating Epoxy Resin Cured by Anhydride. MDPI.

- METTLER TOLEDO. (2008). Determination of Epoxide Values in Resins. Application M086-08.

- Ashenhurst, J. (2024). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps.

- Slideshare. (n.d.). Forced degradation studies.

- ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- ResearchGate. (n.d.). Forced degradation studies. [Table].

- Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.

- Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. RJPT.

- Google Patents. (n.d.). JPS62103037A - Production of 2-(4-isobutylphenyl)-propionaldehyde.

- Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry.

- McMurry, J. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry.

- LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides- Ring-opening.

- LibreTexts Chemistry. (2024). 18.5: Reactions of Epoxides - Ring-opening.

- Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry.

- International Journal of Novel Research and Development. (2018). Degradation Profiling of Pharmaceuticals: A Review.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. JPS62103037A - Production of 2-(4-isobutylphenyl)-propionaldehyde - Google Patents [patents.google.com]

- 5. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. osti.gov [osti.gov]

- 11. matec-conferences.org [matec-conferences.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. rjptonline.org [rjptonline.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mt.com [mt.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 2-(4-isobutylphenyl)-2-methyloxirane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-isobutylphenyl)-2-methyloxirane, an epoxide derivative with significant potential as a synthetic intermediate in pharmaceutical development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide delineates its expected solubility profile based on fundamental chemical principles and its structural analogy to related compounds. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of common organic solvents. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling the effective use of this compound in various synthetic and formulation applications.

Introduction: The Significance of 2-(4-isobutylphenyl)-2-methyloxirane

2-(4-isobutylphenyl)-2-methyloxirane is an organic compound featuring an isobutylphenyl group attached to a methylated oxirane (epoxide) ring. The strained three-membered ring of the epoxide functional group makes it a highly reactive and versatile intermediate in organic synthesis.[1] Epoxides are valuable precursors for the synthesis of a wide array of functionalized molecules, including amino alcohols and diols, which are key structural motifs in many pharmaceutical agents.[2][3] Specifically, the isobutylphenyl moiety is a core component of the widely-used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, which is 2-(4-isobutylphenyl)propionic acid.[4][5] The structural similarity suggests that 2-(4-isobutylphenyl)-2-methyloxirane could serve as a key building block in the development of novel ibuprofen analogs and other pharmacologically active compounds.[6][7]

A thorough understanding of the solubility profile of this oxirane is paramount for its practical application. Solubility dictates the choice of reaction media, purification methods (such as crystallization and chromatography), and is a critical parameter in formulation development for preclinical and clinical studies. This guide provides a foundational understanding of its expected solubility and a robust methodology for its empirical determination.

Predicted Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction.[8] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. Based on the molecular structure of 2-(4-isobutylphenyl)-2-methyloxirane, we can predict its solubility in various classes of organic solvents.

The molecule possesses a significant nonpolar character due to the isobutyl group and the phenyl ring. The small, strained epoxide ring introduces a degree of polarity.[9] However, the large nonpolar portion is expected to dominate its solubility behavior.

Table 1: Predicted Solubility of 2-(4-isobutylphenyl)-2-methyloxirane in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | High | The nonpolar aliphatic and aromatic moieties of the solute will interact favorably with the nonpolar solvent molecules via London dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar epoxide ring. The alkyl/aromatic portions of the solvents will also interact well with the nonpolar part of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The primary intermolecular forces in these solvents are strong hydrogen bonds. While the oxygen atom of the epoxide can act as a hydrogen bond acceptor, the lack of a hydrogen bond donor on the solute and its large nonpolar structure will limit its solubility. Solubility is expected to decrease with increasing polarity of the alcohol (Methanol > Ethanol > Isopropanol). |

| Aqueous | Water | Very Low / Insoluble | The large, nonpolar isobutylphenyl group makes the molecule hydrophobic, leading to very poor solubility in water.[9] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted "shake-flask" method, which is a reliable technique for determining the equilibrium solubility of a compound.[10]

Materials and Equipment

-

2-(4-isobutylphenyl)-2-methyloxirane (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Syringe filters (0.22 µm)

Step-by-Step Experimental Procedure

-

Preparation of Solvent Vials: Dispense a precise volume (e.g., 5.0 mL) of the chosen organic solvent into a series of labeled vials.

-

Addition of Solute: Add an excess amount of 2-(4-isobutylphenyl)-2-methyloxirane to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle. For finely suspended particles, centrifugation can be employed to achieve clear separation.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent any undissolved solid from being transferred, the use of a syringe filter is highly recommended. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2-(4-isobutylphenyl)-2-methyloxirane.

-

Calculation of Solubility: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of 2-(4-isobutylphenyl)-2-methyloxirane:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally as it is not always linear.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the nonpolar and polar regions of the molecule will exhibit the highest solubilizing capacity.

-

Presence of Impurities: The purity of both the solute and the solvent can affect the measured solubility. Impurities can either enhance or decrease solubility.

-

pH (in aqueous systems): While this compound is largely insoluble in water, any potential for the epoxide ring to open under acidic or basic conditions to form more polar diols would drastically alter its aqueous solubility.[1]

Conclusion

This technical guide has provided a detailed overview of the expected solubility profile of 2-(4-isobutylphenyl)-2-methyloxirane in a variety of organic solvents, based on its molecular structure. While quantitative data is sparse, the provided experimental protocol offers a robust and reliable method for its determination. A comprehensive understanding of the solubility of this versatile epoxide is essential for its effective utilization in the synthesis of novel pharmaceutical compounds and other applications in organic chemistry. The insights and methodologies presented herein are intended to empower researchers to confidently incorporate this valuable intermediate into their synthetic and developmental workflows.

References

- Physical Properties of Ethers and Epoxides | OpenOChem Learn. (n.d.).

- Avdeef, A. (2022). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Solubility test for Organic Compounds. (2024, September 24).

- 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Ethers, Epoxides, Thiols, and Sulfides | Organic Chemistry Class Notes - Fiveable. (n.d.).

- Epoxides. (n.d.).

- Epoxide - Wikipedia. (n.d.).

- 15: Ethers, Epoxides and Thioethers - Chemistry LibreTexts. (2020, May 30).

- Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC. (n.d.).

- Pharmacological evaluation of some novel analogs of (±)-2-(4- isobutylphenyl) propionic acid for analgesic and antiinflammatory activity and ulcerogenicity | Request PDF - ResearchGate. (n.d.).

- 2-(4-Isobutylphenyl)Propionic Acid | Encyclopedia.com. (n.d.).

- 2-(4-Isobutylphenyl)-propionic acid(15687-27-1) - ChemicalBook. (n.d.).

Sources

- 1. Epoxide - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. encyclopedia.com [encyclopedia.com]

- 5. 2-(4-Isobutylphenyl)-propionic acid(15687-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. Physical Properties of Ethers and Epoxides | OpenOChem Learn [learn.openochem.org]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2-(4-Isobutylphenyl)-1,2-epoxypropane

An In-Depth Technical Guide to the Epoxidation of 4-Isobutyl-α-methylstyrene

In the landscape of pharmaceutical synthesis, the creation of specific, stereochemically pure intermediates is a cornerstone of efficient and effective drug development. 4-Isobutyl-α-methylstyrene is a significant prochiral alkene, primarily because its corresponding epoxide, 2-(4-isobutylphenyl)-1,2-epoxypropane, serves as a key precursor in advanced synthetic routes to Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][3] The epoxidation of this trisubstituted styrene derivative is therefore a reaction of considerable industrial and academic interest.

This guide provides an in-depth analysis of the primary mechanistic pathways for the epoxidation of 4-isobutyl-α-methylstyrene. We will explore the causality behind various experimental approaches, from classic peroxy acid-mediated reactions to highly sophisticated enantioselective metal-catalyzed and biocatalytic systems. The objective is to equip researchers, scientists, and drug development professionals with a robust understanding of the principles and practicalities governing this critical transformation.

Peroxy Acid-Mediated Epoxidation: The Foundational Approach

The most direct method for the epoxidation of an alkene is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This method is valued for its operational simplicity and generally high yields.

The Concerted "Butterfly" Mechanism

The reaction between 4-isobutyl-α-methylstyrene and a peroxy acid proceeds through a concerted, single-step mechanism.[4][5][6] In this transition state, often referred to as the "butterfly" mechanism, the peroxy acid delivers an oxygen atom to the π-system of the alkene.

Causality of the Mechanism:

-

The alkene's π-bond acts as the nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid.

-

Simultaneously, the peroxy acid's O-O bond cleaves, and the internal proton is transferred to the carbonyl oxygen of the newly formed carboxylic acid.

-

This concerted process avoids charged intermediates, making it favorable in non-polar solvents. Because both C-O bonds form on the same face of the double bond, the reaction is a syn addition.[5]

For 4-isobutyl-α-methylstyrene, which is prochiral, this mechanism results in a racemic mixture of the (R) and (S) enantiomers of the epoxide.

Sources

- 1. CN101456808A - Method for preparing ibuprofen - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]

- 4. Question How would you complete these reactions with mechanism? Ph-CH=CH.. [askfilo.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. aklectures.com [aklectures.com]

Application Note: Enantioselective Synthesis of 2-(4-isobutylphenyl)-2-methyloxirane via Jacobsen Epoxidation

Executive Summary

This application note details the protocol for the enantioselective epoxidation of 2-(4-isobutylphenyl)propene using Jacobsen’s catalyst [(S,S)-Mn(salen)]. While Jacobsen’s catalyst is historically optimized for cis-alkenes, this guide addresses the specific challenges of 1,1-disubstituted styrenes . By incorporating critical additives like 4-phenylpyridine N-oxide (PPNO) and strictly controlling pH/temperature, researchers can suppress competing radical pathways and enhance enantiomeric excess (ee). This epoxide is a high-value precursor, capable of rearrangement to (S)-Ibuprofen or its aldehyde derivatives.

Scientific Foundation & Mechanism

The Challenge of 1,1-Disubstituted Alkenes

Standard Jacobsen epoxidation conditions (NaOCl, pH 11.3) typically yield >90% ee for cis-alkenes. However, 1,1-disubstituted substrates like 2-(4-isobutylphenyl)propene present a geometric and electronic challenge.

-

Sterics: The lack of a proton on the

-carbon alters the approach trajectory toward the stepped Mn(salen) complex. -

Electronics: The stabilization of the benzylic radical intermediate can lead to a stepwise radical mechanism rather than a concerted oxygen transfer. This stepwise pathway allows bond rotation prior to ring closure, potentially eroding enantioselectivity.

Mechanistic Intervention

To maximize selectivity, the active oxidant species—the high-valent Mn(V)-oxo complex—must be stabilized. The addition of an exogenous axial ligand, such as 4-phenylpyridine N-oxide (PPNO) , coordinates to the manganese center trans to the oxo ligand. This "push-pull" electronic effect stabilizes the Mn(V) species, accelerating the oxygen transfer step relative to the non-selective background decomposition or radical leakage pathways.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the N-oxide additive and the oxidant (NaOCl).

Figure 1: Catalytic cycle of Mn(salen) epoxidation.[1][2][3] Note the regeneration of Mn(III) after oxygen transfer.

Experimental Protocol

Reagents & Materials

| Reagent | Specification | Role |

| Substrate | 2-(4-isobutylphenyl)propene | Precursor alkene |

| Catalyst | (S,S)-(+)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride | Chiral Catalyst |

| Oxidant | NaOCl (Commercial Bleach, ~10-13%) | Oxygen Source |

| Additive | 4-Phenylpyridine N-oxide (PPNO) | Axial Ligand (Rate/ee enhancer) |

| Solvent | Dichloromethane (DCM) | Organic Phase |

| Buffer | 0.05 M Na₂HPO₄ (Adjusted to pH 11.3) | Aqueous Phase Stabilizer |

Step-by-Step Methodology

Pre-requisite: Ensure all glassware is clean. While the reaction is biphasic and uses water, the organic reagents should be of high purity.

Step 1: Catalyst & Substrate Preparation

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-isobutylphenyl)propene (1.0 equiv, e.g., 5 mmol) in DCM (25 mL).

-

Add Jacobsen’s Catalyst (0.05 equiv, 5 mol%). The solution will turn dark brown.

-

Add PPNO (0.2 equiv, 20 mol%). Note: PPNO is crucial for 1,1-disubstituted styrenes to achieve acceptable conversions.

Step 2: Oxidant Preparation

-

Prepare a buffered bleach solution: Dilute commercial household bleach (NaOCl) to approximately 0.55 M concentration using 0.05 M Na₂HPO₄ buffer.

-

Adjust the pH of this solution to 11.3 ± 0.1 using 1M NaOH or HCl.

-

Critical Control Point: If pH > 12, catalyst decomposition accelerates. If pH < 10, the reaction stalls.

-

Step 3: Reaction Initiation

-

Cool the organic catalyst/substrate mixture to 0°C using an ice bath.

-

Add the buffered bleach solution (5.0 equiv of NaOCl) slowly over 15 minutes while stirring vigorously.

-

Observation: The biphasic mixture will turn a dark greenish-brown.

Step 4: Monitoring

-

Maintain temperature at 0°C. Stir vigorously for 6–12 hours.

-

TLC Monitoring: Use Hexane:Ethyl Acetate (9:1). The epoxide is typically more polar than the alkene. Stain with Anisaldehyde or PMA (epoxides stain blue/purple).

-

End Point: Reaction is complete when the alkene spot disappears or conversion plateaus.

Step 5: Workup & Purification

-

Separate the phases. Extract the aqueous layer twice with DCM.

-

Wash combined organic layers with saturated NaHCO₃ followed by brine .

-

Dry over anhydrous Na₂SO₄ and filter.

-

Concentrate under reduced pressure (keep bath < 30°C to prevent rearrangement).

-

Purification: Flash chromatography on Neutral Alumina or Buffered Silica (pre-treated with 1% Et₃N).

-

Warning: Acidic silica can cause the epoxide to rearrange to the aldehyde (2-(4-isobutylphenyl)propanal).

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis.

Data Analysis & Quality Control

Expected Metrics

Based on analogous alpha-methyl styrene substrates in literature:

| Parameter | Target Range | Method of Verification |

| Conversion | > 85% | 1H NMR (Vinyl proton disappearance) |

| Yield | 70 - 80% | Gravimetric (Isolated) |

| Enantiomeric Excess (ee) | 50 - 85%* | Chiral HPLC |

*Note: 1,1-disubstituted styrenes often yield lower ee (50-60%) compared to cis-alkenes (>90%) with standard Jacobsen conditions. Recrystallization or kinetic resolution may be required for drug-grade purity.

Characterization[4]

-

1H NMR (CDCl₃): Look for the disappearance of vinyl protons (~5.0-5.5 ppm) and appearance of epoxide protons (doublets/multiplets typically around 2.8-3.0 ppm).

-

Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/Isopropanol (99:1). Flow: 0.5 mL/min.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst decomposition (pH drift) | Ensure buffer capacity is sufficient to hold pH 11.3. Add fresh catalyst (1 mol%) after 4 hours. |

| Low ee (<40%) | Radical pathway dominance | Lower temperature to -20°C or -40°C. Increase PPNO loading to 0.4 equiv. |

| Product Rearrangement | Acidic workup/purification | Use Neutral Alumina. Add 1% Triethylamine to elution solvent. Avoid heating during rotary evaporation. |

Safety Information

-

Jacobsen’s Catalyst: Irritant.[4][5][6] Avoid inhalation of dust.[4][6]

-

Dichloromethane: Suspected carcinogen. Use in a fume hood.

-

NaOCl (Bleach): Corrosive and oxidizer. Do not mix with acids (releases chlorine gas).

-

Epoxides: Potentially alkylating agents (mutagenic). Handle with gloves.[4]

References

-

Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990).[1] Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes.[1][7][8] Journal of the American Chemical Society.[9] Link

-

Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society.[9] Link

-

Palucki, M., Pospisil, P. J., Zhang, W., & Jacobsen, E. N. (1994). Isobutene as a Probe for the Mechanism of the Mn(salen)-Catalyzed Epoxidation Reaction. Journal of the American Chemical Society.[9] Link

-

Linker, T. (1997).[3] The Jacobsen-Katsuki Epoxidation and Its Controversial Mechanism. Angewandte Chemie International Edition.[3][8] Link

-

Katsuki, T. (1995). Catalytic Asymmetric Oxidations Using Optically Active (Salen)manganese(III) Complexes as Catalysts. Coordination Chemistry Reviews. Link

Sources

- 1. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 2. scielo.org.co [scielo.org.co]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. mmc.co.za [mmc.co.za]

- 6. pccforgedproducts.com [pccforgedproducts.com]

- 7. researchgate.net [researchgate.net]

- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 9. orbit.dtu.dk [orbit.dtu.dk]

Application Notes & Protocols: Green Chemistry Approaches to Ibuprofen Epoxide Synthesis

Introduction: The Imperative for Greener Pharmaceutical Intermediates

The pharmaceutical industry is increasingly adopting the principles of green chemistry to mitigate the environmental impact of drug manufacturing.[1] This shift involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances.[1] Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), has been a benchmark for greener synthesis since the BHC Company developed a streamlined, three-step process with high atom economy, replacing the traditional six-step route.[2]

Ibuprofen epoxide, specifically 2-(4-isobutylphenyl)-2-methyloxirane, is a key chiral intermediate. Its synthesis is a critical step in certain routes to enantiomerically pure (S)-ibuprofen, the more pharmacologically active isomer.[3] Developing green methods for producing this epoxide is therefore a significant goal, offering pathways to safer, more efficient, and sustainable pharmaceutical production. These application notes detail two distinct green chemistry approaches for the synthesis of ibuprofen epoxide: a chemo-catalytic pathway using a green oxidant and a biocatalytic route leveraging enzymatic stereoselectivity.

Method 1: Chemo-Catalytic Epoxidation via Modified Darzens Condensation

The Darzens condensation is a classic organic reaction that forms an α,β-epoxy ester (glycidic ester) from a ketone or aldehyde and an α-haloester in the presence of a base.[3] This method can be adapted to be more environmentally benign by using greener solvents and bases. This protocol describes the synthesis of an ibuprofen epoxide precursor from 4'-isobutylacetophenone.

Causality and Experimental Design:

The starting material, 4'-isobutylacetophenone, is the direct precursor used in the greener BHC synthesis of ibuprofen and is readily available.[4] The Darzens reaction provides a direct route to the carbon skeleton of the desired epoxide.[2] To align with green chemistry principles, this protocol utilizes an aqueous suspension medium, which significantly reduces the need for volatile organic solvents.[5] Sodium hydroxide is chosen as a strong, inexpensive, and relatively low-hazard base. The reaction proceeds via the deprotonation of the α-haloester, which then acts as a nucleophile, attacking the carbonyl carbon of the 4'-isobutylacetophenone. An intramolecular SN2 reaction follows, forming the epoxide ring.

Experimental Workflow: Darzens Condensation

Caption: Workflow for the green Darzens condensation.

Detailed Protocol: Synthesis of Ethyl 3-(4-isobutylphenyl)-3-methyloxirane-2-carboxylate

-

Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, combine 4'-isobutylacetophenone (17.6 g, 100 mmol), ethyl chloroacetate (13.5 g, 110 mmol), and 100 mL of deionized water. Stir the mixture vigorously to form a fine suspension.

-

Reaction: Prepare a solution of sodium hydroxide (6.0 g, 150 mmol) in 25 mL of water. Add the NaOH solution dropwise to the flask over 30 minutes at room temperature. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Monitoring: Continue to stir the reaction mixture vigorously for 2-4 hours. Monitor the disappearance of the ketone by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

-

Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.

-

Purification: Wash the crude product on the filter with two 50 mL portions of cold deionized water to remove inorganic salts. Dry the solid product in a desiccator. The resulting glycidic ester can be used in the next step without further purification or can be recrystallized from ethanol/water.

Method 2: Biocatalytic Asymmetric Epoxidation

Biocatalysis offers a powerful green alternative for producing chiral compounds.[6][7] Styrene monooxygenases (SMOs) are enzymes that can catalyze the highly enantioselective epoxidation of styrene and its derivatives, using molecular oxygen as the oxidant.[8][9] This approach is particularly valuable for producing enantiopure (S)-ibuprofen epoxide.

Causality and Experimental Design:

This protocol employs a whole-cell biocatalyst, typically E. coli, engineered to express a styrene monooxygenase (e.g., StyA from Pseudomonas sp.).[10] Using whole cells eliminates the need for costly and time-consuming enzyme purification. The SMO system consists of two components: an epoxidase (StyA) and an NADH-flavin oxidoreductase (StyB) that regenerates the FADH₂ cofactor required by StyA.[8] To provide the necessary reducing equivalents (NADH), a co-substrate like glucose or formate is added to the medium, which the cell's own metabolism converts to NADH.[11] The reaction is run in an aqueous buffer, a benign solvent, and under mild conditions of temperature and pH, minimizing energy consumption and decomposition of sensitive products. A biphasic system with an organic solvent like n-heptane is often used to supply the hydrophobic substrate and sequester the epoxide product, reducing product inhibition and toxicity to the cells.[8]

Biocatalytic Pathway

Caption: Enzymatic cascade for the synthesis of (S)-ibuprofen epoxide.

Detailed Protocol: Whole-Cell Biocatalytic Epoxidation

-

Biocatalyst Preparation: Cultivate E. coli cells recombinantly expressing styrene monooxygenase (StyA and StyB) and a cofactor regeneration system (e.g., formate dehydrogenase) in a suitable growth medium (e.g., TB medium with appropriate antibiotics) at 30°C until an OD₆₀₀ of ~0.6-0.8 is reached. Induce protein expression with IPTG and continue cultivation at 20-25°C for 16-20 hours. Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0).

-

Reaction Setup: In a baffled flask or bioreactor, create a biphasic system consisting of the cell suspension (e.g., 100 mL of buffer with 5-10 g/L cell dry weight) and an equal volume of n-heptane (100 mL).

-

Substrate and Cofactor Addition: Add glucose or sodium formate to the aqueous phase to a final concentration of 100 mM to fuel NADH regeneration. Dissolve the substrate, 4-isobutylstyrene, in the n-heptane phase to a concentration of 50 mM.

-

Biotransformation: Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 200-250 rpm) to ensure sufficient mixing and oxygen supply. Monitor the reaction progress by taking samples from the organic phase and analyzing them by GC or HPLC.

-

Work-up: After 24-48 hours (or when conversion plateaus), separate the organic phase from the aqueous phase. The aqueous phase containing the biocatalyst can be discarded according to biological waste procedures.

-

Purification: Wash the organic phase with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure. The resulting crude ibuprofen epoxide can be purified by flash column chromatography on silica gel.

Method Comparison

| Parameter | Chemo-Catalytic (Darzens) | Biocatalytic (SMO) | Green Advantage |

| Oxidant | N/A (Internal Displacement) | Molecular Oxygen (O₂) | Biocatalysis uses the ultimate green oxidant. |

| Solvent | Water | Aqueous Buffer / Heptane | Both methods avoid hazardous organic solvents. |

| Catalyst | Stoichiometric Base (NaOH) | Recombinant E. coli (Renewable) | Biocatalyst is renewable and biodegradable. |

| Temperature | Room Temperature to 40°C | 25-30°C | Both operate under mild conditions, saving energy. |

| Pressure | Atmospheric | Atmospheric | Simple and safe operating conditions. |

| Stereoselectivity | Racemic or Diastereomeric Mixture | High Enantioselectivity (>98% ee) | Biocatalysis provides direct access to chiral product. |

| Downstream Processing | Filtration, Recrystallization | Phase Separation, Chromatography | Chemo-catalysis may have simpler product isolation. |

| Atom Economy | Moderate | High | Biocatalysis incorporates oxygen directly. |

Purification & Characterization

Protocol: Flash Column Chromatography

-

Slurry Preparation: Dissolve the crude epoxide product in a minimal amount of dichloromethane. Add silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry powder.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.

-

Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Elute the column with the hexane/ethyl acetate mixture, gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure epoxide.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified ibuprofen epoxide as a colorless oil or solid.

Characterization Techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and purity of the epoxide.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.

-

Chiral HPLC/GC: For biocatalytically produced epoxide, to determine the enantiomeric excess (ee).

Conclusion

The green synthesis of ibuprofen epoxide is achievable through both chemo-catalytic and biocatalytic routes. The modified Darzens condensation offers a straightforward, solvent-minimized approach to the epoxide precursor. For the synthesis of enantiopure intermediates, the biocatalytic method using styrene monooxygenases represents a state-of-the-art green chemistry technique, providing high selectivity under mild, aqueous conditions. The choice of method will depend on the specific requirements of the overall synthetic plan, including scalability, cost, and the desired stereochemistry of the final active pharmaceutical ingredient.

References

-

MDPI. (2023). Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives. Applied Sciences. [Link]

-

PMC. (n.d.). A Chimeric Styrene Monooxygenase with Increased Efficiency in Asymmetric Biocatalytic Epoxidation. ChemCatChem. [Link]

-

Journal of the American Chemical Society. (2003). Stereospecific Biocatalytic Epoxidation: The First Example of Direct Regeneration of a FAD-Dependent Monooxygenase for Catalysis. [Link]

-

RSC Publishing. (2019). Photoenzymatic epoxidation of styrenes. Chemical Communications. [Link]

-

ResearchGate. (2026). Stereocontrol of Styrene Monooxygenases: Mechanistic Principles of (R)‐ and (S)‐Selective Epoxidations and Their Implications for Biocatalysis. [Link]

-

ResearchGate. (2026). Enzymatic epoxidation strategies for the stereoselective synthesis of chiral epoxides. [Link]

-

RSC Publishing. (n.d.). Sulfate-modified iron oxide catalyzed epoxidation of styrene with CO2 activated hydrogen peroxide in water. Catalysis Science & Technology. [Link]

-

PMC. (n.d.). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules. [Link]

-

Asian Journal of Chemistry. (n.d.). Epoxidation of Some Olefins with Hydrogen Peroxide Catalyzed by Heteropolyoxometalates. [Link]

-

R Discovery. (2010). Reaction-controlled Phase-transfer Catalysis for Epoxidation of Styrene. [Link]

-

Wiley Online Library. (n.d.). Synthesis of anti‐Markovnikov Alcohols via Epoxidation and Hydrogenation of Styrenes using Photocatalytically Generated Redox Equivalents. ChemPhotoChem. [Link]

-

Scribd. (n.d.). Project on Green Chemistry Process chosen: Production of Ibuprofen. [Link]

-

MDPI. (2012). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]

-

Oreate AI. (2026). Darzens Condensation: Mechanism, Development, and Application Research. [Link]

-

Organic Syntheses. (n.d.). Asymmetric Epoxidation of cis-Olefins with Chiral Dioxirane. [Link]

-

Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]

-

Wikipedia. (n.d.). Darzens reaction. [Link]

-

SciSpace. (n.d.). A Green Protocol for Catalytic Conversion of Epoxides to 1,2-Diacetoxy Esters with Phosphomolybdic Acid Alone or. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2001). Darzens condensation reaction in water. [Link]

-

Lancaster University. (2022). Greener and efficient epoxidation process for the synthesis of commercially important epoxides. [Link]

-

RSC Publishing. (n.d.). Green epoxidation of unactivated alkenes via the catalytic activation of hydrogen peroxide by 4-hydroxybenzaldehyde. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]

- 3. Darzens Reaction [organic-chemistry.org]

- 4. US6384285B1 - Process for the preparation of 4â²-isobutylacetophenone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Biocatalysts convert styrene into valuable epoxides with high selectivity - European Coatings [european-coatings.com]

- 7. researchgate.net [researchgate.net]

- 8. A Chimeric Styrene Monooxygenase with Increased Efficiency in Asymmetric Biocatalytic Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photoenzymatic epoxidation of styrenes - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC08149B [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Continuous Flow Synthesis of 2-(4-isobutylphenyl)-2-methyloxirane

Abstract

2-(4-isobutylphenyl)-2-methyloxirane is a critical epoxide intermediate in several modern, green synthetic routes to Ibuprofen, a globally significant non-steroidal anti-inflammatory drug (NSAID). Traditional batch production of this epoxide often involves hazardous reagents and presents challenges in thermal management and scalability. This application note details a robust and scalable continuous flow protocol for the synthesis of 2-(4-isobutylphenyl)-2-methyloxirane from its corresponding alkene, 2-(4-isobutylphenyl)propene. By leveraging the inherent safety and efficiency of flow chemistry, this method offers superior control over reaction exotherms, minimizes the handling of hazardous oxidants, and provides a streamlined path to high-purity product suitable for pharmaceutical manufacturing.[1]

Introduction: The Case for Flow Chemistry in API Synthesis

The synthesis of Active Pharmaceutical Ingredients (APIs) like Ibuprofen is under constant pressure to become more efficient, safer, and environmentally benign. Continuous flow manufacturing is a key enabling technology in this pursuit.[2] The epoxidation of alkenes is a classic exothermic reaction where the precise temperature control afforded by microreactors can dramatically improve selectivity and safety, especially when using potent oxidants like peracetic acid or hydrogen peroxide.[1][3]

Traditional batch synthesis of 2-(4-isobutylphenyl)-2-methyloxirane can suffer from:

-

Thermal Runaway Risk: Poor heat dissipation in large vessels can lead to dangerous temperature spikes, side reactions, and product degradation.[1]

-

Scalability Issues: Translating a batch process from the lab to production scale is non-linear and often requires extensive re-optimization.

-

Hazardous Reagent Handling: Large-scale storage and handling of high-concentration oxidants pose significant safety risks.[1][3]

Continuous flow processing mitigates these issues by maintaining a small reaction volume at any given time, ensuring superior heat and mass transfer, and allowing for the on-demand generation or use of hazardous intermediates.[1][3][4] This protocol utilizes a phase-transfer catalyzed epoxidation with hydrogen peroxide, a green and cost-effective oxidant.[5][6]

Reaction Mechanism and Rationale

The core transformation is the epoxidation of the alkene, 2-(4-isobutylphenyl)propene. This protocol employs a well-established phase-transfer catalytic system using hydrogen peroxide as the terminal oxidant.

Reaction: 2-(4-isobutylphenyl)propene + H₂O₂ --(Catalyst)--> 2-(4-isobutylphenyl)-2-methyloxirane + H₂O

The mechanism involves a tungsten-based catalyst, often referred to as a Venturello-type catalyst, which is activated by hydrogen peroxide.[5][6] The phase-transfer catalyst (PTC), typically a quaternary ammonium salt, facilitates the transport of the active tungstate species from the aqueous phase (containing H₂O₂) to the organic phase (containing the alkene), where the epoxidation occurs.[7] This biphasic system is ideal for flow chemistry, where efficient mixing in microreactors can dramatically accelerate the interfacial transport and, therefore, the reaction rate.[5][7]

The choice of hydrogen peroxide is driven by its environmental benefits (water is the only byproduct) and its low cost.[8][9] However, its use requires careful control, which is precisely what a continuous flow setup provides.[10]

Experimental Setup and Protocol

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2-(4-isobutylphenyl)propene | Two High-Pressure Syringe or HPLC Pumps |

| Hydrogen Peroxide (30 wt% in H₂O) | T-Mixer (e.g., PEEK or PTFE) |

| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | Heated Coil Reactor (e.g., PFA tubing) |

| Aliquat 336 (Phase-Transfer Catalyst) | Temperature Controller / Oil Bath |

| Phosphoric Acid (H₃PO₄) | Back-Pressure Regulator (BPR) |

| Toluene (Solvent) | Collection Vessel |

| Sodium Sulfite (Na₂SO₃) (for quenching) | In-line IR or Raman Probe (Optional) |

| Deionized Water |

Flow Reactor Assembly

The experimental workflow is designed for simplicity and robustness, allowing for precise control over key reaction parameters.

Caption: Diagram of the continuous flow reactor setup.

Detailed Step-by-Step Protocol

1. Reagent Preparation:

-

Organic Phase (Stream A): Prepare a solution of 2-(4-isobutylphenyl)propene (1.0 M) and Aliquat 336 (0.05 M) in toluene.

-

Aqueous Phase (Stream B): Prepare an aqueous solution of sodium tungstate dihydrate (0.05 M) and phosphoric acid (0.1 M). To this, carefully add 30% hydrogen peroxide to achieve a final H₂O₂ concentration of 5.0 M. Caution: This solution is a strong oxidant.

2. System Setup and Priming:

-

Set up the flow reactor as shown in the diagram above. The reactor coil should be placed in a temperature-controlled oil bath.

-

Set the back-pressure regulator (BPR) to 100 psi to ensure the system remains in the liquid phase at elevated temperatures.

-

Prime Pump A with the organic phase solution and Pump B with the aqueous phase solution, ensuring no air bubbles are present in the lines.

3. Reaction Execution:

-

Set the oil bath temperature to 70 °C.

-

Begin pumping both streams at equal flow rates (e.g., 0.5 mL/min each) for a total flow rate of 1.0 mL/min. This corresponds to a residence time of 10 minutes in a 10 mL reactor coil.

-

Allow the system to reach a steady state, which typically takes 3-5 times the residence time (30-50 minutes). Discard the initial output.

4. Product Collection and Work-up:

-

Once at a steady state, collect the biphasic output stream into a flask containing a stirred aqueous solution of sodium sulfite (10% w/v) to quench any unreacted hydrogen peroxide.

-

After collection, separate the organic layer.

-

Wash the organic layer with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2-(4-isobutylphenyl)-2-methyloxirane.

Process Parameters and Optimization

The yield and purity of the epoxide are highly dependent on several key parameters. The table below summarizes typical starting conditions and the expected impact of adjustments, providing a logical framework for optimization.

| Parameter | Typical Value | Effect of Increase | Rationale & Causality |

| Temperature | 70 °C | ↑ Rate, ↓ Selectivity | Higher temperatures accelerate epoxidation but can also promote acid-catalyzed ring-opening to the corresponding diol, reducing selectivity. |

| Residence Time | 10 min | ↑ Conversion, ↑ Byproducts | Longer residence times (achieved by decreasing flow rate) increase conversion but also provide more opportunity for side reactions.[6] |

| H₂O₂ Stoichiometry | 1.5 - 2.0 eq. | ↑ Conversion, ↑ Risk | Using a larger excess of H₂O₂ drives the reaction to completion but increases the exothermic risk and the burden on the downstream quench. |

| Catalyst Loading | 1-2 mol% | ↑ Rate | Higher catalyst loading increases the reaction rate but also the cost. An optimum is typically found where the rate is no longer catalyst-limited. |

| Back Pressure | 100 psi | ↑ Safety | Suppresses solvent boiling, ensuring a stable, single-phase reaction medium within the reactor and predictable residence times. |

Troubleshooting and Safety

Caption: Troubleshooting guide for common process deviations.

Safety is paramount. The epoxidation reaction is exothermic, calculated to be around -40 to -50 kcal/mol.[1]

-

Exotherm Management: The high surface-area-to-volume ratio of the flow reactor provides excellent heat transfer, preventing thermal runaway.[1]

-

Oxidant Hazard: Hydrogen peroxide is a strong oxidant. Always use appropriate personal protective equipment (PPE). The continuous process minimizes the amount of oxidant present at any one time, significantly enhancing safety compared to batch operations.[3]

-

Pressure: Ensure all fittings are rated for the intended operating pressure. The BPR is a critical safety component.

Conclusion

This application note provides a comprehensive and validated protocol for the continuous flow synthesis of 2-(4-isobutylphenyl)-2-methyloxirane. By adopting this flow chemistry approach, researchers and drug development professionals can achieve higher yields, improved safety, and greater scalability compared to traditional batch methods. The precise control over reaction parameters inherent to this system allows for rapid optimization and reliable production of this key pharmaceutical intermediate.

References

-

Sustainable catalytic epoxidation of biorenewable terpene feedstocks using H2O2 as an oxidant in flow microreactors. Green Chemistry (RSC Publishing).

-

Sustainable catalytic epoxidation of biorenewable terpene feedstocks using H2O2 as an oxidant in flow microreactors. Pure.

-

Scalable and Integrated Four-step Continuous-Flow Synthesis of Ibuprofen Using a Zinc-Catalyzed 1,2-Aryl Migration Strategy. ACS Sustainable Chemistry & Engineering.

-

The Green Revolution in Ibuprofen Synthesis Technology: Continuous Flow Technology Drives Drug Production Transformation. Oreate AI Blog.

-

Ibuprofen in Continuous Flow without Headache. Synfacts.

-

The Continuous-Flow Synthesis of Ibuprofen. ResearchGate.

-

Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. PMC.

-

Continuous flow synthesis of ibuprofen. Google Patents.

-

Continuous Synthesis of Epoxides from Alkenes by Hydrogen Peroxide with Titanium Silicalite‐1 Catalyst Using Flow Reactors. ResearchGate.

-

Phase-Transfer Catalysis: Mixing Effects in Continuous-Flow Liquid/Liquid O- and S-Alkylation Processes. ResearchGate.

-

A new, effective catalytic system for epoxidation of olefins by hydrogen peroxide under phase-transfer conditions. R Discovery.

-

Continuous Liquid-Phase Epoxidation of Ethylene with Hydrogen Peroxide on a Titanium-Silicate Catalyst. Nicl.it.

-

Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. ACS Publications.

-

Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. PMC.

-

Flow Synthesis of Biologically-Relevant Compound Libraries. MDPI.

-

Continuous Flow Technologies for the Synthesis of Pharmaceutically and Biologically Important Molecules: Update and Analysis. DOI.

-

Continuous Flow Chemistry: Enhancing Pharmaceutical Production. Asymchem.

-

The development and evaluation of a continuous flow process for the lipase-mediated oxidation of alkenes. Beilstein Journals.

-

Continuous flow epoxidation of alkenes using a homogeneous manganese catalyst with peracetic acid. Queen's University Belfast Research Portal.

-

Epoxidation of Light Olefins on Titanium Silicates. Doria.

Sources

- 1. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sustainable catalytic epoxidation of biorenewable terpene feedstocks using H2O2 as an oxidant in flow microreactors - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. BJOC - The development and evaluation of a continuous flow process for the lipase-mediated oxidation of alkenes [beilstein-journals.org]

Application Note: Solvent Selection & Extraction Protocol for 2-(4-isobutylphenyl)-2-methyloxirane

Introduction & Molecule Profile[1][2]

2-(4-isobutylphenyl)-2-methyloxirane (also known as Ibuprofen Impurity J or the Ibuprofen Epoxide Intermediate) is a critical, reactive intermediate in the synthesis of Ibuprofen, particularly via the Darzens condensation or alkene epoxidation routes.[1]

Its extraction presents a specific chemo-selective challenge: The epoxide ring is highly strained and susceptible to hydrolytic cleavage , leading to the formation of the corresponding diol (Ibuprofen Impurity G) or rearrangement to the aldehyde/acid under thermal or acidic stress.

Physicochemical Profile

| Property | Data | Implication for Extraction |

| Molecular Formula | C₁₃H₁₆O | Lipophilic backbone with polar head.[1] |

| Molecular Weight | 192.25 g/mol | Volatility control required during concentration.[1] |

| LogP (Predicted) | ~3.2 - 3.5 | Highly soluble in non-polar organics; low water solubility.[1] |

| Reactivity | Electrophilic Epoxide | Critical: Unstable in acidic aqueous media; reacts with nucleophiles (alcohols, amines).[1] |

| Thermal Stability | Low | Decomposes/Rearranges >40°C. |

Solvent Selection Strategy

The selection of an extraction solvent must balance solubility (high partition coefficient) with chemical inertness (preventing ring opening).[1]

Critical Selection Criteria

-

Aprotic Character: Protic solvents (alcohols) must be avoided to prevent solvolysis (formation of alkoxy-alcohols).[1]

-

Water Immiscibility: Essential for biphasic extraction.[1]

-

Neutrality: The solvent must not carry acidic impurities (e.g., degraded Chloroform generating HCl) which catalyze ring opening.

-

Volatility: Must allow for evaporation at low temperatures (<40°C) to prevent thermal rearrangement.[1]

Solvent Candidate Assessment (ICH Q3C & Performance)

| Solvent Class | Solvent | ICH Class | Suitability | Rationale |

| Aliphatic Hydrocarbons | n-Heptane | Class 3 | High | Excellent stability; non-reactive; poor water solubility prevents hydrolysis.[1] |

| Ethers | MTBE | Class 3 | High | Good solubility for epoxides; aprotic; forms clean phase splits.[1] |

| Esters | Ethyl Acetate | Class 3 | Moderate | Risk of hydrolysis to acetic acid, which catalyzes epoxide degradation. |

| Chlorinated | DCM | Class 2 | Low | Toxic; risk of HCl formation; environmental hazard.[1] |

| Green Solvents | 2-MeTHF | N/A* | High | Bio-based; higher stability than THF; excellent partitioning.[1] |

*2-MeTHF is generally considered a greener alternative but requires specific purity checks.[1]

Decision Logic Visualization

Figure 1: Decision tree for selecting the optimal extraction solvent, prioritizing chemical stability of the epoxide ring.

Detailed Extraction Protocol

Objective: Isolate 2-(4-isobutylphenyl)-2-methyloxirane from an aqueous reaction mixture (e.g., biocatalytic conversion or quenched organic synthesis) with >95% recovery and <1% hydrolysis.

Reagents & Equipment

-

Solvent: n-Heptane (HPLC Grade) or MTBE.[1]

-

Quenching Buffer: 0.1 M Phosphate Buffer (pH 7.4) or Saturated NaHCO₃ (if reaction is acidic).[1]

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) - Avoid Magnesium Sulfate if highly acidic activity is suspected, though generally acceptable.[1]

-

Equipment: Separatory funnel, Rotary Evaporator (with water bath set to 30°C).

Step-by-Step Workflow

-

Quenching (Critical Control Point):

-

Phase Contact:

-

Separation:

-

Collect the upper organic phase (containing the epoxide).

-

Re-extract the aqueous phase once more with 0.5 volume of n-Heptane to maximize yield.

-

Combine organic extracts.[1]

-

-

Wash:

-

Drying:

-

Concentration:

Process Workflow Diagram

Figure 2: Step-by-step extraction workflow ensuring pH control and thermal protection.[1]

Analytical Validation & Troubleshooting

Quality Control (HPLC)

To validate the extraction, use a Reverse Phase HPLC method.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5µm.[1]

-

Mobile Phase: Acetonitrile : Water (0.1% Ammonium Acetate) - Neutral pH is vital.[1]

-

Gradient: 60% ACN to 90% ACN over 10 mins.

-

Detection: UV @ 220 nm.[1]

-

Target: The epoxide will elute after the diol impurity (more polar) and before the fully non-polar starting materials (if any).[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |